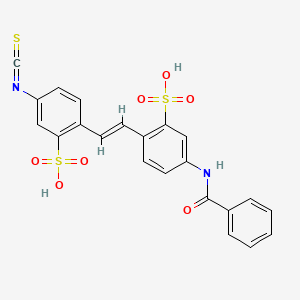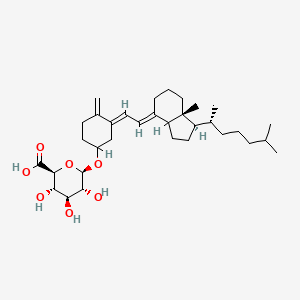
Benzeneselenol
描述
Benzeneselenol, also known as selenophenol, is an organoselenium compound with the chemical formula C₆H₅SeH. It is the selenium analog of phenol and is characterized by its colorless appearance and extremely foul odor. This compound is a reagent commonly used in organic synthesis .
作用机制
Target of Action
Benzeneselenol, also known as Phenylselenol, is an organoselenium compound It’s known to be a reagent in organic synthesis , implying that it interacts with various molecules depending on the specific reaction context.
Mode of Action
The mode of action of this compound involves its interaction with other molecules in a chemical reaction. For instance, in the addition reaction mechanism of this compound to ethynylbenzene, the benzeneseleno radical adds to ethynylbenzene . This reaction is used as a model for the addition polymerization of 1,4-benzenediselenol to 1,4-diethynylbenzene .
Biochemical Pathways
It’s known that organoselenium compounds, including this compound, are prevalent in pharmaceutical libraries , suggesting they may interact with various biochemical pathways depending on the specific context.
Pharmacokinetics
Its physical and chemical properties, such as its boiling point and solubility in most organic solvents , may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction context. For example, in the addition reaction with ethynylbenzene, the result is the formation of an adduct of the anti-Markownikoff’s structure .
生化分析
Biochemical Properties
Benzeneselenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with thioredoxin reductase, an enzyme involved in cellular redox homeostasis. This compound can inhibit thioredoxin reductase, leading to alterations in the redox state of the cell. Additionally, this compound interacts with glutathione peroxidase, another enzyme crucial for protecting cells from oxidative damage .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway. This compound also affects gene expression by altering the transcriptional activity of genes involved in antioxidant defense and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with thioredoxin reductase results in the inhibition of the enzyme’s activity, thereby disrupting the cellular redox balance. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is known to be easily oxidized by air, leading to the formation of diphenyl diselenide. This degradation product can further influence cellular function. Long-term studies have shown that this compound can cause sustained oxidative stress and cellular damage, highlighting the importance of its stability in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial antioxidant properties by enhancing the activity of antioxidant enzymes. At high doses, it can become toxic, leading to adverse effects such as hepatotoxicity and neurotoxicity. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to selenium metabolism. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, influencing the metabolic flux and levels of metabolites. The compound’s metabolism also involves its conversion to diphenyl diselenide, which can further participate in redox reactions within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with key enzymes and proteins involved in redox regulation. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Benzeneselenol can be synthesized through the reaction of phenylmagnesium bromide with selenium. The reaction proceeds as follows:
- Phenylmagnesium bromide (PhMgBr) reacts with selenium to form phenylselenium magnesium bromide (PhSeMgBr).
- Phenylselenium magnesium bromide is then treated with hydrochloric acid (HCl) to yield this compound and magnesium bromide chloride (MgBrCl) .
Industrial Production Methods: Due to its instability and short shelf life, this compound is often generated in situ. A common industrial method involves the reduction of diphenyldiselenide .
Types of Reactions:
Oxidation: this compound is easily oxidized by air due to the weakness of the selenium-hydrogen bond.
Reduction: this compound can be reduced back from diphenyl diselenide using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the selenium atom.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) is commonly used for the oxidation of this compound to diphenyl diselenide.
Reduction: Reducing agents such as tributyltin hydride can be used to reduce diphenyl diselenide back to this compound.
Major Products:
Oxidation: Diphenyl diselenide (PhSeSePh).
Reduction: this compound (C₆H₅SeH).
科学研究应用
Benzeneselenol has several applications in scientific research:
相似化合物的比较
Phenol (C₆H₅OH): The oxygen analog of benzeneselenol.
Thiophenol (C₆H₅SH): The sulfur analog of this compound.
Comparison:
属性
InChI |
InChI=1S/C6H5Se/c7-6-4-2-1-3-5-6/h1-5H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBHROUQJYHSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275709 | |
| Record name | Benzeneselenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-96-5 | |
| Record name | Benzeneselenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneselenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneselenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylselenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzeneselenol?
A1: this compound has the molecular formula C6H6Se and a molecular weight of 157.06 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound. [17893-46-8] IR [, ], 1H NMR [, ], and 13C NMR [] spectra have been reported for this compound.
Q3: What is the pKa of this compound?
A3: The pKa of this compound has been calculated to be 3.75 (at 25°C), indicating its acidic nature. []
Q4: How does this compound react with α,β-unsaturated carbonyl compounds?
A4: In the presence of oxygen, this compound participates in a unique reduction reaction with α,β-unsaturated carbonyl compounds. This oxygen-induced reduction targets the carbon-carbon double bond, yielding the corresponding saturated compounds. The proposed mechanism suggests a radical chain pathway initiated by oxygen, involving an SH2 reaction between a phenylseleno radical and a 1,2-adduct of this compound with the carbonyl group. []
Q5: Can this compound be used for hydrostannylation reactions?
A5: Yes, this compound can act as a polarity-reversal catalyst in hydrostannylation reactions, significantly enhancing the yield when electron-rich olefins are involved. For instance, adding diphenyl diselenide (which generates this compound in situ) to a reaction of α-{[(tert-butyl)dimethylsilyl]oxy}styrene with triphenylstannane drastically improves the yield of {2-{[(tert-butyl)dimethylsilyl]oxy}-2-phenylethyl}triphenylstannane. This catalytic activity is attributed to the accelerated H-atom transfer facilitated by this compound. []
Q6: Can this compound be used in peptide identification?
A7: Yes, this compound plays a crucial role in a cysteine-selective peptide identification strategy. A tagging method utilizes N-(phenylseleno)phthalimide (NPSP) to introduce a cleavable S-Se bond into peptides. Upon 266 nm ultraviolet photodissociation (UVPD), this bond selectively breaks, releasing a characteristic this compound moiety. This strategy facilitates the identification of cysteine-containing peptides within complex mixtures. []
Q7: Have computational methods been used to study this compound?
A8: Yes, computational chemistry has been extensively employed to investigate the properties of this compound and its derivatives. Density functional theory (DFT) calculations have been particularly useful in exploring the energetics of radical adduct formation, [] bond dissociation enthalpies, [, , ] and substituent effects on reactivity. [, ]
Q8: How do substituents impact the reactivity of this compound derivatives?
A9: Substituents significantly influence the reactivity of this compound derivatives, impacting their antioxidant activities and reaction rates. Electron-withdrawing groups generally enhance reactivity towards radical species. Studies on para-substituted benzeneselenols show a correlation between Hammett constants and Se-H bond dissociation enthalpies, with electron-withdrawing groups leading to weaker Se-H bonds. [] This trend is also observed in the rate of hydrogen atom abstraction by substituted phenyl radicals, where electron-withdrawing groups increase the reaction rate. []
Q9: Are there QSAR models for this compound derivatives?
A10: While specific QSAR models for this compound derivatives are not extensively reported in the provided research, the observed correlations between Hammett constants and reactivity parameters (like bond dissociation enthalpies and reaction rates) [, ] suggest the potential for developing such models. These models could prove valuable for predicting the activity and properties of novel this compound derivatives.
Q10: What are the safety considerations for handling this compound?
A11: this compound should always be handled with caution in a well-ventilated area (fume hood) due to the potential toxicity of organoselenium compounds. [, , ] While pure this compound has a less pungent odor, it can degrade over time, forming diphenyl diselenide, which has a stronger, unpleasant smell. [] Proper storage under inert atmosphere and low temperatures is crucial to prevent oxidation and degradation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


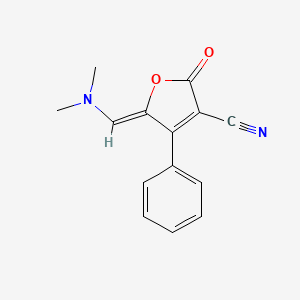
![(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[benzofuran-2,4'-cyclohexane]-1',3-dione](/img/structure/B1242663.png)
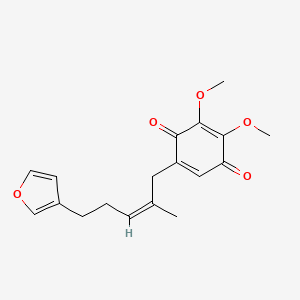
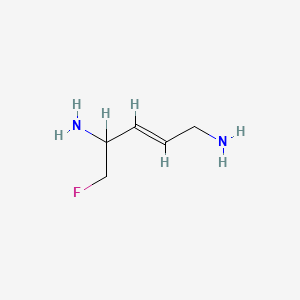
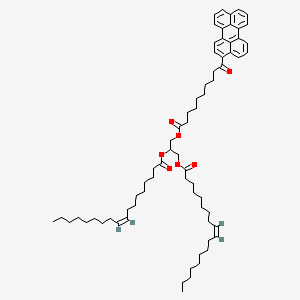
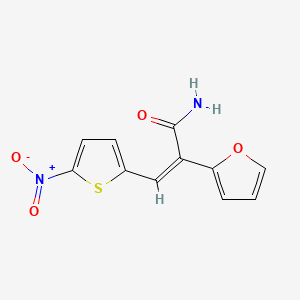
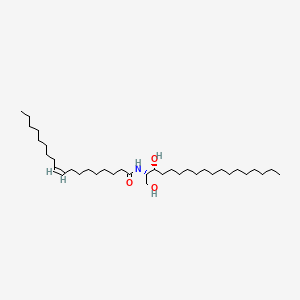

![(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1242675.png)

